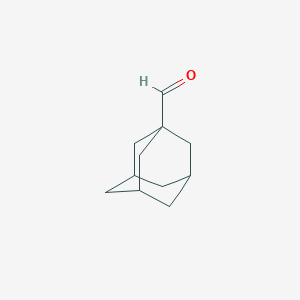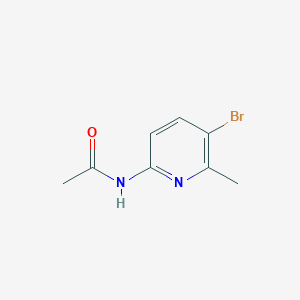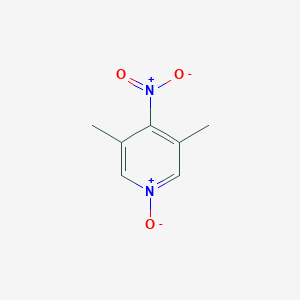
3,5-二甲基-4-硝基吡啶 1-氧化物
描述
3,5-Dimethyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5, a nitro group at position 4, and an oxide group at position 1. This compound is known for its light yellow solid form and is used as an intermediate in various chemical syntheses .
科学研究应用
3,5-Dimethyl-4-nitropyridine 1-oxide is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and interaction with biological molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly antiulcer medications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用机制
Target of Action
3,5-Dimethyl-4-nitropyridine 1-oxide is primarily used as an intermediate in the synthesis of certain pharmaceutical compounds . The specific targets of this compound can vary depending on the final product it is used to create. For instance, it has been used to prepare 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which are known to act as antiulcer agents .
Mode of Action
Instead, they undergo a process in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
The biochemical pathways affected by 3,5-Dimethyl-4-nitropyridine 1-oxide are largely dependent on the final product it is used to synthesize. For example, when used to prepare 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, it may affect the biochemical pathways related to gastric acid secretion, given the antiulcer activity of these compounds .
Result of Action
The molecular and cellular effects of 3,5-Dimethyl-4-nitropyridine 1-oxide are largely dependent on the final product it is used to synthesizeThe final products it helps create, such as the aforementioned antiulcer agents, can have significant molecular and cellular effects .
生化分析
Biochemical Properties
3,5-Dimethyl-4-nitropyridine 1-oxide plays a significant role in biochemical reactions, particularly in the synthesis of antiulcer agents . It interacts with various enzymes and proteins, including those involved in the metabolic pathways of pyridine derivatives. The compound’s interactions with these biomolecules are primarily through its nitro and methyl groups, which facilitate binding and subsequent biochemical reactions .
Cellular Effects
The effects of 3,5-Dimethyl-4-nitropyridine 1-oxide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways includes the activation or inhibition of specific enzymes, leading to changes in cellular responses. Additionally, 3,5-Dimethyl-4-nitropyridine 1-oxide can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3,5-Dimethyl-4-nitropyridine 1-oxide exerts its effects through binding interactions with various biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. The compound’s nitro group is particularly important for its binding affinity and subsequent biochemical activity . Additionally, 3,5-Dimethyl-4-nitropyridine 1-oxide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethyl-4-nitropyridine 1-oxide can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that 3,5-Dimethyl-4-nitropyridine 1-oxide can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-4-nitropyridine 1-oxide in animal models vary with different dosages . At low doses, the compound can have beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, 3,5-Dimethyl-4-nitropyridine 1-oxide can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3,5-Dimethyl-4-nitropyridine 1-oxide is involved in several metabolic pathways, particularly those related to pyridine derivatives . It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 3,5-Dimethyl-4-nitropyridine 1-oxide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 3,5-Dimethyl-4-nitropyridine 1-oxide within tissues is influenced by factors such as its solubility and binding affinity .
Subcellular Localization
The subcellular localization of 3,5-Dimethyl-4-nitropyridine 1-oxide is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 3,5-Dimethyl-4-nitropyridine 1-oxide is present in the appropriate cellular context to exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 3,5-dimethylpyridine-N-oxide. The process includes mixing 3,5-dimethylpyridine-N-oxide with concentrated sulfuric acid to form a mixed liquid. A sulfuric acid solution of potassium nitrate is then added dropwise to the mixture at a temperature range of 0-60°C. The reaction is allowed to proceed at 60-120°C for 0.5-12 hours to yield 3,5-Dimethyl-4-nitropyridine 1-oxide .
Industrial Production Methods
Industrial production methods for 3,5-Dimethyl-4-nitropyridine 1-oxide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow systems is often employed to enhance safety and efficiency, minimizing the risk of hot spots and undesired by-products .
化学反应分析
Types of Reactions
3,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Products include further oxidized derivatives of the compound.
Reduction: Major products include 3,5-dimethyl-4-aminopyridine 1-oxide.
Substitution: Products vary depending on the substituent introduced.
相似化合物的比较
Similar Compounds
- 4-Nitro-3,5-dimethylpyridine 1-oxide
- 3,5-Dimethyl-4-nitropyridine N-oxide
- 2-Methyl-4-nitropyridine
Uniqueness
3,5-Dimethyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and nitro groups, along with the oxide functionality, makes it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
3,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-8(10)4-6(2)7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKVMXPKEDVNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1[N+](=O)[O-])C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162058 | |
| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-66-9 | |
| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14248-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-nitropyridine 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of two methyl groups adjacent to the nitro group affect the reactivity of 3,5-dimethyl-4-nitropyridine 1-oxide in nucleophilic displacement reactions?
A1: The research indicates that the two methyl groups adjacent to the nitro group in 3,5-dimethyl-4-nitropyridine 1-oxide cause steric hindrance. [] This steric hindrance leads to a decrease in the reaction rate compared to 4-nitropyridine 1-oxide, which lacks the methyl substituents. The study attributes this slower reaction rate to the increased difficulty for the nucleophile (ethoxide ion in this case) to approach and displace the nitro group due to the bulky methyl groups obstructing its path.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


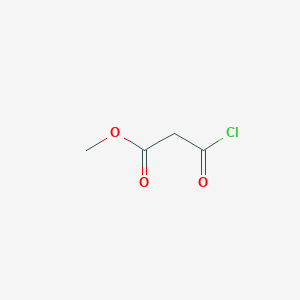
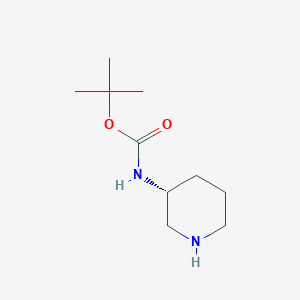
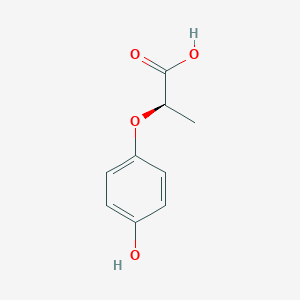
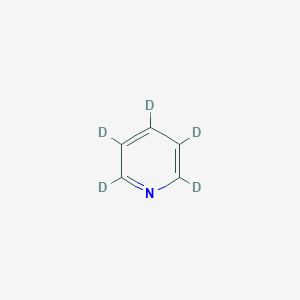

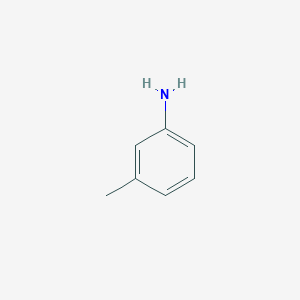
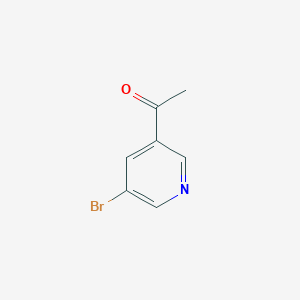
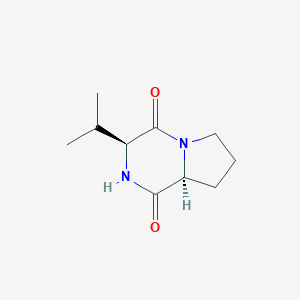


![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)
